![molecular formula C20H24N2O4S B4651046 N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4651046.png)
N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide
Übersicht
Beschreibung
N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for future drug development.
Wirkmechanismus
N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide 11-7082 works by inhibiting the activity of NF-κB, a transcription factor that plays a key role in inflammation, immune response, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. Once activated, NF-κB translocates to the nucleus and promotes the transcription of genes involved in inflammation, cell survival, and proliferation. N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, thus preventing NF-κB from translocating to the nucleus and promoting gene transcription.
Biochemical and Physiological Effects:
N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide 11-7082 has been shown to have several biochemical and physiological effects, including inhibition of NF-κB activity, decreased production of pro-inflammatory cytokines and chemokines, increased apoptosis, and inhibition of viral replication. These effects make N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide 11-7082 a promising candidate for the treatment of various diseases, including cancer, inflammatory diseases, and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide 11-7082 has several advantages for use in lab experiments, including its potent inhibitory activity against NF-κB, its ability to inhibit the production of pro-inflammatory cytokines and chemokines, and its ability to inhibit viral replication. However, N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide 11-7082 also has some limitations, including its potential cytotoxicity at high concentrations and its potential to interfere with other signaling pathways.
Zukünftige Richtungen
There are several future directions for the study of N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide 11-7082, including:
1. Further investigation of the molecular mechanisms underlying its anti-cancer, anti-inflammatory, and anti-viral effects.
2. Development of more potent and selective analogs of N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide 11-7082 for use as therapeutic agents.
3. Investigation of the potential of N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide 11-7082 as a combination therapy with other anti-cancer, anti-inflammatory, or anti-viral agents.
4. Investigation of the potential of N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide 11-7082 as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
5. Investigation of the potential of N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide 11-7082 as a modulator of the gut microbiome and its potential role in the treatment of gut-related diseases.
Wissenschaftliche Forschungsanwendungen
N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide 11-7082 has been extensively studied in various scientific fields, including cancer research, immunology, and virology. In cancer research, N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide 11-7082 has been shown to inhibit the activity of NF-κB, a transcription factor that is overexpressed in many types of cancer cells. This inhibition leads to decreased cell proliferation and increased apoptosis, making N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide 11-7082 a potential anti-cancer agent. In immunology, N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In virology, N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide 11-7082 has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus.
Eigenschaften
IUPAC Name |
(E)-N-[4-(butylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-4-15-21-27(24,25)19-12-8-17(9-13-19)22-20(23)14-7-16-5-10-18(26-2)11-6-16/h5-14,21H,3-4,15H2,1-2H3,(H,22,23)/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZBNJYBZSAIPB-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(butylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.